molecular formula C17H19ClN2O4S B11628905 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide

Cat. No.: B11628905
M. Wt: 382.9 g/mol
InChI Key: YOJUFULMIZHFPS-UHFFFAOYSA-N
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Description

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a 4-chlorophenyl group, a 4-methoxybenzenesulfonamido group, and an N-ethylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide typically involves the reaction of 4-chloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-ethylacetamide under appropriate conditions to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-methoxybenzamide
  • N-(4-Chlorophenyl)-4-methoxybenzamide
  • N-(2-Chlorophenyl)-4-methoxybenzamide

Uniqueness

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-ethylacetamide

InChI

InChI=1S/C17H19ClN2O4S/c1-3-19-17(21)12-20(14-6-4-13(18)5-7-14)25(22,23)16-10-8-15(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,21)

InChI Key

YOJUFULMIZHFPS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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